2,2',4,4',5,5'-六溴联苯醚

描述

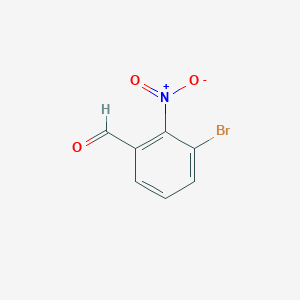

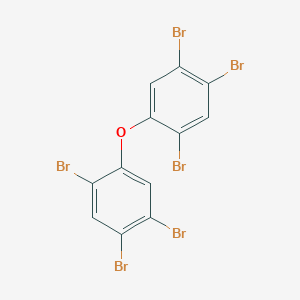

2,2’,4,4’,5,5’-Hexabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) commonly used as a flame retardant. It is an organobromine compound and an aromatic ether, known for its high molecular weight of 643.584 g/mol . This compound is often referred to by its chemical formula, C12H4Br6O .

科学研究应用

2,2’,4,4’,5,5’-Hexabromodiphenyl ether has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of PBDEs in various chemical reactions.

Biology: Investigated for its effects on biological systems, including its potential endocrine-disrupting properties.

Medicine: Studied for its toxicological effects and potential health impacts.

Industry: Widely used as a flame retardant in building materials, textiles, plastics, and electronic equipment

作用机制

Target of Action

2,2’,4,4’,5,5’-Hexabromodiphenyl ether, also known as BDE-153, is a polybrominated diphenyl ether (PBDE) used as a flame retardant As a pbde, it is known to interact with various biological systems, potentially affecting thyroid hormone regulation and neurodevelopment .

Mode of Action

As a PBDE, it is known to bioaccumulate in organisms and persist in the environment . It is suggested that PBDEs may disrupt endocrine function, particularly thyroid hormone regulation, and may have neurotoxic effects .

Biochemical Pathways

Pbdes in general are known to disrupt endocrine function and may interfere with thyroid hormone regulation . This could potentially affect a variety of downstream biochemical pathways related to growth, development, and metabolism.

Pharmacokinetics

As a pbde, it is known to bioaccumulate in organisms and persist in the environment . This suggests that it may have a long biological half-life and may be slowly metabolized and excreted.

Result of Action

Exposure to pbdes has been associated with neurotoxic effects and endocrine disruption, particularly affecting thyroid hormone regulation . These effects could potentially lead to a variety of health effects, including developmental delays and cognitive impairments.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,4,4’,5,5’-Hexabromodiphenyl ether. As a persistent organic pollutant (POP), it is resistant to environmental degradation and can accumulate in the environment over time . Factors such as temperature, pH, and the presence of other chemicals can potentially affect its stability and activity. Furthermore, its bioavailability and effects can be influenced by factors such as the organism’s age, diet, and overall health status.

生化分析

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2,2’,4,4’,5,5’-Hexabromodiphenyl Ether vary with different dosages in animal models

Metabolic Pathways

It is known to interact with various enzymes or cofactors .

Transport and Distribution

It is known to interact with various transporters or binding proteins .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,4’,5,5’-Hexabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes, where diphenyl ether is reacted with bromine in the presence of a catalyst. The reaction is carried out in a solvent such as chloroform or ethyl acetate, and the product is purified through crystallization or distillation .

化学反应分析

Types of Reactions: 2,2’,4,4’,5,5’-Hexabromodiphenyl ether undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: This reaction can result in the removal of bromine atoms, forming less brominated diphenyl ethers.

Substitution: This reaction involves the replacement of bromine atoms with other functional groups

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and peracids.

Reduction: Reagents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like sodium hydroxide or other nucleophiles are employed

Major Products Formed:

Oxidation: Hydroxylated diphenyl ethers.

Reduction: Lower brominated diphenyl ethers.

Substitution: Diphenyl ethers with different substituents

相似化合物的比较

- 2,2’,4,4’,5-Pentabromodiphenyl ether

- 2,2’,4,4’,6,6’-Hexabromodiphenyl ether

- 2,2’,3,3’,4,4’,5,5’-Octabromodiphenyl ether

Comparison: 2,2’,4,4’,5,5’-Hexabromodiphenyl ether is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Compared to other PBDEs, it has a higher bromine content, leading to greater flame retardant efficiency. this also results in higher persistence and bioaccumulation potential in the environment .

属性

IUPAC Name |

1,2,4-tribromo-5-(2,4,5-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6O/c13-5-1-9(17)11(3-7(5)15)19-12-4-8(16)6(14)2-10(12)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXIRSKYBISPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)Br)OC2=CC(=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4030047 | |

| Record name | 2,2',4,4',5,5'-Hexabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4030047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,2',4,4',5,5'-Hexabromodiphenyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68631-49-2 | |

| Record name | BDE 153 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68631-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexabrominated diphenyl ether 153 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068631492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,4',5,5'-Hexabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4030047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4',5,5'-HEXABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX58WCQ511 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2',4,4',5,5'-Hexabromodiphenyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

157.6 °C | |

| Record name | 2,2',4,4',5,5'-Hexabromodiphenyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)